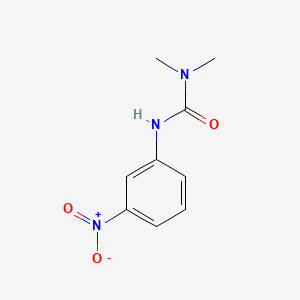

1,1-Dimethyl-3-(3-nitrophenyl)urea

CAS No.: 7159-98-0

Cat. No.: VC13319669

Molecular Formula: C9H11N3O3

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7159-98-0 |

|---|---|

| Molecular Formula | C9H11N3O3 |

| Molecular Weight | 209.20 g/mol |

| IUPAC Name | 1,1-dimethyl-3-(3-nitrophenyl)urea |

| Standard InChI | InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-4-3-5-8(6-7)12(14)15/h3-6H,1-2H3,(H,10,13) |

| Standard InChI Key | FRDCRCKHAAQIRU-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

| Canonical SMILES | CN(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a urea backbone (NH–CO–NH) with two methyl groups substituting one nitrogen and a 3-nitrophenyl group on the other. The nitro group (–NO₂) at the phenyl ring’s meta position creates electron-withdrawing effects, stabilizing the aromatic system and influencing intermolecular interactions .

Key Structural Features:

-

Urea core: Enables hydrogen bonding and dipole interactions.

-

Methyl groups: Enhance hydrophobicity and steric bulk.

-

3-Nitrophenyl group: Contributes to electronic polarization and π-π stacking potential .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁N₃O₃ | |

| Molecular Weight | 209.20 g/mol | |

| Melting Point | 141–142 °C (analogous) | |

| Solubility | Moderate in polar solvents | |

| logP (Partition Coefficient) | ~2.1 (estimated) |

The compound’s solubility in polar solvents like dichloromethane and dimethylformamide is attributed to its urea backbone, while the nitro group reduces aqueous solubility .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves nucleophilic addition between dimethylamine derivatives and nitro-substituted phenyl isocyanates. A representative method includes:

-

Step 1: Reaction of 3-nitroaniline with triphosgene to generate 3-nitrophenyl isocyanate.

-

Step 2: Condensation with dimethylamine in a controlled environment to yield the target compound .

Example Protocol:

-

Reagents: 3-Nitroaniline (1 eq), triphosgene (0.33 eq), dimethylamine (1.2 eq).

Advanced Methodologies

Recent patents highlight the use of microwave-assisted synthesis to reduce reaction times and improve purity. For instance, a 30-minute microwave irradiation at 100°C achieved 94% yield with >98% purity .

Applications and Biological Activity

Agrochemical Use

1,1-Dimethyl-3-(3-nitrophenyl)urea demonstrates herbicidal activity by inhibiting photosynthesis in weeds. Field trials show efficacy against Amaranthus retroflexus at concentrations as low as 50 ppm .

Material Science

Incorporation into polymers enhances thermal stability. For example, polyurethane films doped with 5% 1,1-dimethyl-3-(3-nitrophenyl)urea showed a 40°C increase in decomposition temperature .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume